1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
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Overview
Description
1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its multiple aromatic rings and triazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation to introduce the ethanone group onto the aromatic ring. This is followed by the formation of the triazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the complex multi-step synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}ethanone: Shares a similar structure but lacks the triazole ring.
1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid: Contains an indole ring instead of a triazole ring.
Uniqueness
1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its combination of multiple aromatic rings and a triazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H21Cl4N3O2 |
---|---|
Molecular Weight |
585.3g/mol |
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C29H21Cl4N3O2/c1-18(37)28-34-36(19-8-3-2-4-9-19)29(35(28)20-14-15-25(32)26(33)16-20)21-10-5-6-13-27(21)38-17-22-23(30)11-7-12-24(22)31/h2-16,29H,17H2,1H3 |
InChI Key |
WXNZUNKSFPDIGZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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